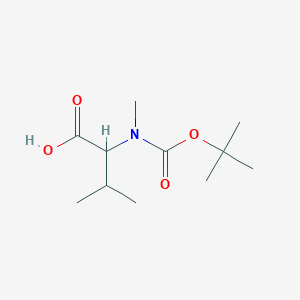

Boc-N-Me-Dl-Val-Oh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Boc-N-Me-Dl-Val-Oh” is an amino acid derived compound that functions as a useful pharmaceutical intermediate and is also employed as a reagent used in organic synthesis . It is used in the synthesis of lactam analog of actinomycin D, a potential antitumor chemotherapeutic agent .

Synthesis Analysis

“Boc-N-Me-Dl-Val-Oh” is synthesized from commercially available materials . The Boc-N-Me-L-Val-OH fragment along with the HATU/DIPEA coupling condition was applied to avoid the diketopiperazine side reaction in solution phase synthesis .Molecular Structure Analysis

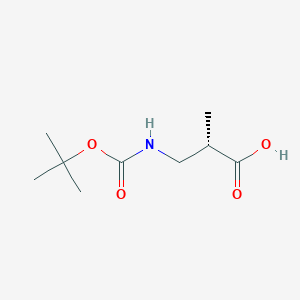

The molecular formula of “Boc-N-Me-Dl-Val-Oh” is C11H21NO4 . Its molecular weight is 231.29 g/mol . The IUPAC name is 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid .Chemical Reactions Analysis

“Boc-N-Me-Dl-Val-Oh” is used in the synthesis of lactam analog of actinomycin D . It is also used as a standard building block for the introduction of valine amino-acid residues by Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

“Boc-N-Me-Dl-Val-Oh” is a white powder . It has a molecular weight of 231.29 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .科学研究应用

安全和危害

When handling “Boc-N-Me-Dl-Val-Oh”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers The relevant papers retrieved did not provide additional information beyond what has been included in the above sections .

属性

IUPAC Name |

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398479 |

Source

|

| Record name | Boc-N-Me-Dl-Val-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-Me-Dl-Val-Oh | |

CAS RN |

13850-91-4 |

Source

|

| Record name | Boc-N-Me-Dl-Val-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

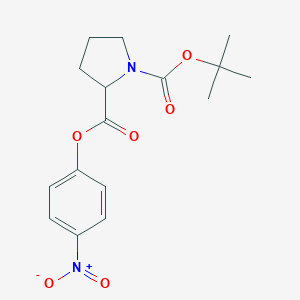

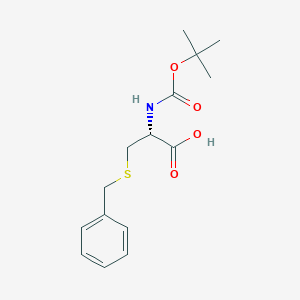

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)